

Spectroscopic Analysis of 1-(m-Tolyl)cyclopropanamine: A Technical Guide

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Compound of Interest

Compound Name: **1-(m-Tolyl)cyclopropanamine**

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of **1-(m-Tolyl)cyclopropanamine**, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of public domain experimental data, this document presents a detailed projection of its spectroscopic characteristics based on established principles and data from analogous structures. The guide outlines standardized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), and includes predicted data tables and visualizations to aid in the characterization of this and structurally related molecules.

Molecular Structure and Predicted Spectroscopic Features

1-(m-Tolyl)cyclopropanamine possesses a unique combination of a cyclopropyl ring, an amino group, and a meta-substituted tolyl group. These structural features give rise to a distinct spectroscopic fingerprint. The following sections detail the predicted data for ^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry.

Predicted Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for **1-(m-Tolyl)cyclopropanamine** are summarized in the tables below.

Table 1: Predicted ^1H NMR Spectroscopic Data for **1-(m-Tolyl)cyclopropanamine**

Protons	Chemical Shift (ppm)	Multiplicity	Integration
Aromatic-H	7.0 - 7.3	Multiplet	4H
-NH ₂	1.5 - 2.5	Singlet (broad)	2H
-CH ₃	2.3 - 2.4	Singlet	3H
Cyclopropyl-H	0.8 - 1.2	Multiplet	4H

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **1-(m-Tolyl)cyclopropanamine**

Carbon Atom	Chemical Shift (ppm)
Aromatic C (quaternary, C-NH ₂)	140 - 145
Aromatic C (quaternary, C-CH ₃)	137 - 139
Aromatic C-H	125 - 130
Cyclopropyl C (quaternary, C-Aryl)	35 - 40
Cyclopropyl -CH ₂	10 - 15
-CH ₃	20 - 22

Predicted Fourier-Transform Infrared (FT-IR) Spectroscopy Data

FT-IR spectroscopy is utilized to identify the functional groups present in a molecule. The predicted characteristic vibrational frequencies for **1-(m-Tolyl)cyclopropanamine** are presented below.

Table 3: Predicted FT-IR Absorption Bands for **1-(m-Tolyl)cyclopropanamine**

Functional Group	Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Intensity
N-H	Symmetric & Asymmetric Stretch	3300 - 3500	Medium, Broad
Aromatic C-H	Stretch	3000 - 3100	Medium
Aliphatic C-H (Cyclopropyl & Methyl)	Stretch	2850 - 3000	Medium
C=C	Aromatic Ring Stretch	1450 - 1600	Medium to Strong
N-H	Bend (Scissoring)	1590 - 1650	Medium
C-N	Stretch	1250 - 1350	Medium
Aromatic C-H	Out-of-plane Bend	690 - 900	Strong

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, which aids in confirming its molecular weight and structure.

Table 4: Predicted Mass Spectrometry Fragmentation for **1-(m-Tolyl)cyclopropanamine**

m/z	Proposed Fragment
147	[M] ⁺ (Molecular Ion)
132	[M - NH ₂] ⁺
118	[M - C ₂ H ₅] ⁺
91	[C ₇ H ₇] ⁺ (Tolyl cation)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra to confirm the molecular structure.

Methodology:

- Sample Preparation: Accurately weigh 5-10 mg of **1-(m-Tolyl)cyclopropanamine** and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry NMR tube.[\[1\]](#)
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - A larger number of scans will be necessary compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase and baseline correct the resulting spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).

- Integrate the peaks in the ^1H NMR spectrum to determine the relative proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the characteristic functional groups of the molecule.

Methodology:

- Sample Preparation: As **1-(m-Tolyl)cyclopropanamine** is expected to be a liquid at room temperature, the Attenuated Total Reflectance (ATR) method is recommended for its simplicity and minimal sample requirement.[2][3]
 - Ensure the ATR crystal (e.g., diamond or germanium) is clean.[2]
 - Place a single drop of the neat liquid sample directly onto the crystal.[3][4]
- Instrumentation: Use a benchtop FT-IR spectrometer equipped with a single-reflection ATR accessory.
- Data Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal.[4]
 - Acquire the sample spectrum over a range of 4000-400 cm^{-1} .[2]
 - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
 - Identify and label the significant absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and analyze the fragmentation pattern.

Methodology:

- Sample Preparation: Prepare a dilute solution of **1-(m-Tolyl)cyclopropanamine** in a volatile organic solvent such as methanol or acetonitrile (LC-MS grade).
- Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).[\[5\]](#)[\[6\]](#)
- Data Acquisition:
 - Introduce the sample into the ion source. For ESI, this is typically done via direct infusion or through a liquid chromatography system. For EI, the sample is vaporized.[\[6\]](#)
 - Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
 - If fragmentation data is desired, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
- Data Processing:
 - The data system will generate a plot of relative ion abundance versus m/z.
 - Identify the molecular ion peak and prominent fragment ions.
 - Propose fragmentation pathways consistent with the observed peaks.

Visualizations

Molecular Structure

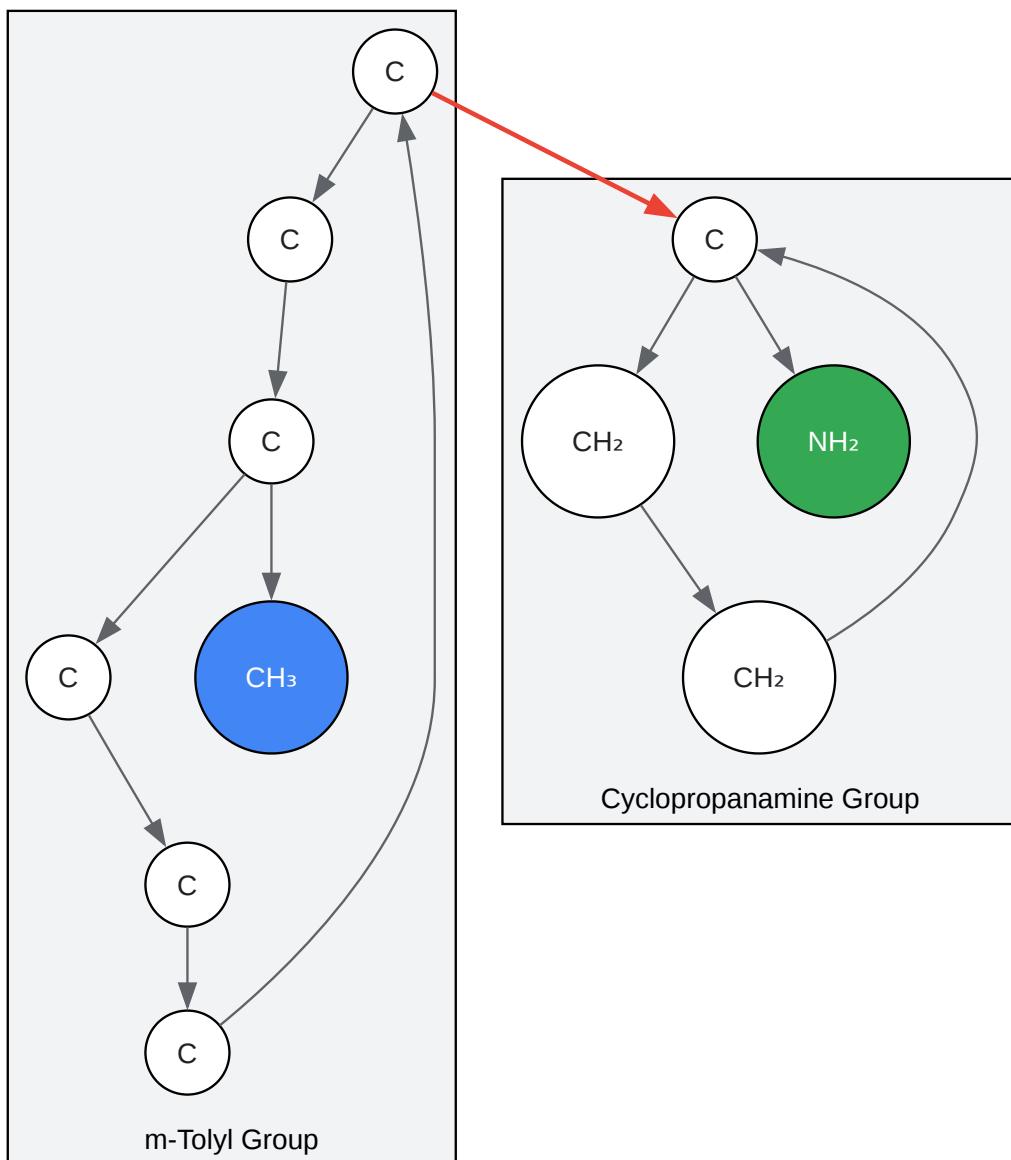


Figure 1: Molecular Structure of 1-(m-Tolyl)cyclopropanamine

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Caption: Figure 1: Molecular Structure of **1-(m-Tolyl)cyclopropanamine**.

General Spectroscopic Analysis Workflow

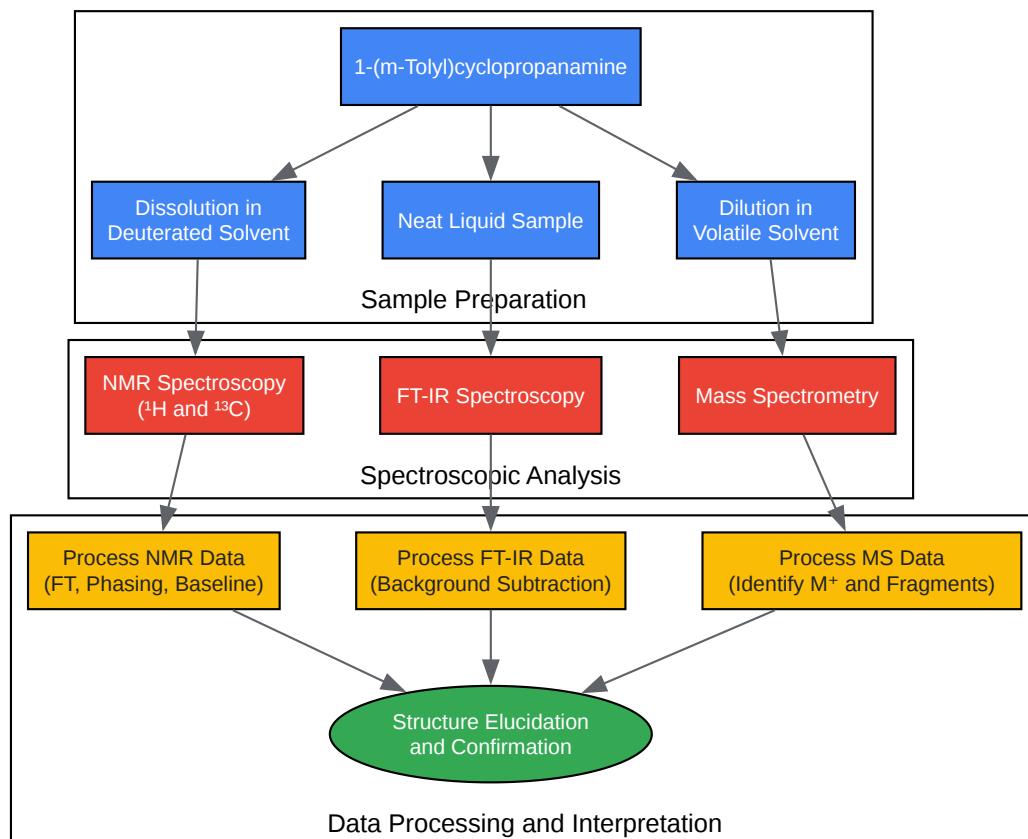


Figure 2: General Workflow for Spectroscopic Analysis

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Caption: Figure 2: General Workflow for Spectroscopic Analysis.

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